3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one
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Overview
Description
3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that contains both a thiophene and a pyridazinone moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom on the thiophene ring and the pyridazinone core makes it a versatile intermediate for further chemical modifications.
Mechanism of Action
Target of Action
It’s known that this compound contains a dpp moiety , which is often used in the design of organic semiconductors .
Mode of Action
Compounds with similar structures have been synthesized via oxidative cyclization of corresponding hydrazones with bromine . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It’s known that the compound is fluorescent in solution and in the solid state , which suggests it could potentially be used in fluorescence-based applications.
Action Environment
It’s worth noting that the compound has been synthesized using a solvent-free environmentally greener catalyst , suggesting that it might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Pyridazinone Core: The brominated thiophene is then subjected to a cyclization reaction with appropriate hydrazine derivatives to form the pyridazinone core.
The reaction conditions often involve the use of solvents such as toluene or acetic acid and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form C-C bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)-1H-pyridazin-6-one: Similar structure but with different substitution patterns.
1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines: Contains a pyrazoline ring instead of a pyridazinone core.
2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: Features an oxadiazole ring instead of a pyridazinone core.
Uniqueness
3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one is unique due to its specific combination of a brominated thiophene ring and a pyridazinone core. This structure provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVDIPYOXPUUIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54558-08-6 |
Source
|
Record name | 6-(5-bromothiophen-2-yl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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